molecular formula C24H27N3O7S B2501754 dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate CAS No. 790242-14-7

dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate

Cat. No. B2501754
CAS RN: 790242-14-7
M. Wt: 501.55
InChI Key: BDGXKYZFOWLPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate, is a complex organic molecule that appears to contain a benzene-1,4-dicarboxylate core with various substituents including a sulfonylpiperazine moiety and an acetyl amino group. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl-containing compounds and their synthesis, properties, and structures, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related sulfonyl compounds involves reactions between different sulfonamides and reagents such as dimethyl-dichlorosilane or chlorosulfonic acid. For example, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was achieved by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane, yielding a product in 68% to 96% yield . Similarly, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by the interaction of N-methyl-benzenesulfonamide derivatives with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of the compound of interest, considering the presence of sulfonyl and amino groups in its structure.

Molecular Structure Analysis

The molecular structures of the synthesized sulfonyl compounds were characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction . The crystal structures revealed that these molecules can form molecular crystals with specific space groups and can be linked by short contacts or hydrogen bonds, such as O⋯H-C contacts or C-H⋯O type hydrogen bonds . These structural analyses are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions of the compound of interest.

Chemical Reactions Analysis

The papers discuss the reactivity of sulfonyl compounds in various chemical reactions. For instance, the kinetic investigations of substitution reactions in aqueous solutions for the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were correlated with their stereochemical characteristics . Additionally, the reaction of dimethyl heptalene-4,5-dicarboxylates with lithiated methyl sulfones followed by BuLi led to the formation of benzo[a]heptalenes and accompanying products through a series of Michael addition, (sulfonyl)methylation, and cyclization reactions . These reactions highlight the reactivity of sulfonyl groups and could provide insights into the potential chemical behavior of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by their molecular structure and the nature of their substituents. The provided papers do not directly discuss the physical properties such as melting point, solubility, or stability of the compounds synthesized. However, the molecular-electronic structure and the intramolecular hydrogen bonds, as well as the charge density on electronegative atoms, were investigated using ab initio quantum-chemical calculations . These properties are important for predicting the behavior of the compound of interest in different environments and could be studied using similar computational methods.

Scientific Research Applications

Synthesis and Receptor Antagonism Research into sulfonamides derived from dimethyl terephthalate has led to the development of potent adenosine A2B receptor antagonists. A novel synthesis method overcoming low yields in standard sulfonamide formation reactions has produced compounds with significantly enhanced receptor affinity. One of the synthesized sulfonamides demonstrated high selectivity and potency against the human A2B receptor, indicating potential for therapeutic applications in diseases where adenosine plays a regulatory role (Luo Yan et al., 2006).

Supramolecular Chemistry and Crystal Engineering The interaction of N-donor type compounds with 5-sulfosalicylic acid has been explored, showcasing the impact of hydrogen-bonding on supramolecular architectures. This study provides insight into crystal engineering and host-guest chemistry, highlighting the formation of complex structures through specific molecular interactions (Lei Wang et al., 2011).

Antimicrobial Activity Sulfonamide derivatives have been investigated for their antimicrobial properties. Research has shown that these compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential for the development of new antimicrobial agents based on sulfonamide chemistry (M. Ghorab et al., 2017).

Cryoprotection and Antifreeze Properties Polyampholytes derived from dimethyl sulfoxide (DMSO) analogs have demonstrated properties akin to antifreeze proteins, including ice recrystallization inhibition. These materials offer promising alternatives to DMSO as cryoprotective agents due to their lower cytotoxicity and ability to preserve cell viability and differentiation potential during cryopreservation processes (K. Matsumura & S. Hyon, 2009).

properties

IUPAC Name

dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O7S/c1-33-23(29)19-8-9-20(24(30)34-2)21(16-19)25-22(28)17-26-11-13-27(14-12-26)35(31,32)15-10-18-6-4-3-5-7-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,25,28)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXKYZFOWLPPZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.